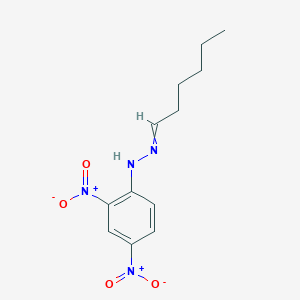

Hexanal 2,4-dinitrophenylhydrazone

Description

Structure

3D Structure

Properties

CAS No. |

1527-97-5 |

|---|---|

Molecular Formula |

C12H16N4O4 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

N-[(Z)-hexylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3/b13-8- |

InChI Key |

SJUYYAXVFFVQNX-JYRVWZFOSA-N |

SMILES |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Isomeric SMILES |

CCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Chemical Derivatization and Mechanistic Insights

Fundamental Reaction Mechanism: Nucleophilic Addition-Elimination Leading to Hydrazone Formation

The formation of hexanal (B45976) 2,4-dinitrophenylhydrazone from hexanal and 2,4-dinitrophenylhydrazine (B122626) (DNPH) proceeds through a well-established nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.infowikipedia.org This type of reaction, also known as a condensation reaction, involves two key steps: the addition of the nucleophile to the carbonyl carbon, followed by the elimination of a small molecule, in this case, water. chemguide.co.ukdocbrown.infowikipedia.org

The process is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) group (-NH2) in DNPH on the electrophilic carbonyl carbon of hexanal. docbrown.info This attack is facilitated by the lone pair of electrons on the nitrogen. The carbonyl group's carbon-oxygen double bond is highly polarized, with the carbon atom carrying a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-), making the carbon an ideal target for nucleophiles.

The resulting product, hexanal 2,4-dinitrophenylhydrazone, is a brightly colored, solid derivative, often yellow or orange, which precipitates out of the reaction mixture. chemguide.co.uk This characteristic color and solid nature are fundamental to its use in the qualitative and quantitative analysis of hexanal.

Stoichiometry and Yield Optimization in the Formation of this compound

The stoichiometry of the reaction between hexanal and 2,4-dinitrophenylhydrazine (DNPH) is a 1:1 molar ratio. For every one mole of hexanal, one mole of DNPH is required to form one mole of this compound and one mole of water.

However, in practice, to optimize the yield of the hydrazone derivative, an excess of the DNPH reagent is often employed. This ensures that the derivatization of the aldehyde proceeds to completion, which is particularly crucial in analytical applications where accurate quantification is the goal. For instance, in the analysis of muscone (B1676871), a molar ratio of muscone to DNPH of at least 300 times was found to be suitable. researchgate.net While this specific ratio is for a different carbonyl compound, the principle of using a significant excess of the derivatizing agent is a common strategy to drive the reaction equilibrium towards the product side and maximize the yield of the hydrazone.

The yield of the reaction is influenced by several factors, including reaction time, temperature, and the concentrations of the reactants and catalyst. Research has shown that with optimized conditions, the derivatization reaction can achieve high efficiency. researchgate.net For example, studies on the derivatization of other aldehydes have demonstrated that the reaction can be completed within a specific timeframe, such as 40 minutes for C1-C10 aldehyde DNPhydrazones in the presence of 2-picoline borane (B79455) and phosphoric acid. acs.org

Influence of Reaction Parameters on Derivatization Efficiency

The efficiency of the derivatization of hexanal with 2,4-dinitrophenylhydrazine (DNPH) to form this compound is significantly influenced by several key reaction parameters. Careful control of these parameters is essential for achieving high yields and reproducible results in analytical applications.

pH: The pH of the reaction medium is a critical factor. The reaction is typically acid-catalyzed. chegg.com An acidic environment protonates the carbonyl oxygen of the hexanal, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the DNPH. researchgate.net However, excessively strong acidic conditions can be detrimental. If the pH is too low, the amino group of the DNPH (pKa ~1.5) can become protonated, rendering it non-nucleophilic and unable to react with the carbonyl group. researchgate.net Therefore, a weakly acidic medium is generally optimal. byjus.comlearncbse.in The use of phosphoric acid as a catalyst is common. nih.govrsc.org

Temperature: Reaction temperature plays a significant role in the rate of derivatization. Generally, increasing the temperature accelerates the reaction rate. However, excessively high temperatures can lead to the degradation of the reactants or the product. Studies have shown that for some DNPH derivatizations, heating can significantly reduce the reaction time. For instance, a reaction that took 2-3 days at room temperature could be completed in 3 hours at 50°C. researchgate.net In another study, an optimal reaction temperature of 65°C was identified for the derivatization of muscone with DNPH. researchgate.net

Reagent Concentration: The concentration of both hexanal and DNPH affects the reaction rate and yield. According to the principles of chemical kinetics, higher reactant concentrations generally lead to a faster reaction rate. In analytical derivatization, a significant excess of the DNPH reagent is often used to ensure the complete conversion of the aldehyde to its hydrazone derivative, thereby maximizing the yield and ensuring accurate quantification. researchgate.net

Solvent Systems: The choice of solvent is also important. The solvent must be able to dissolve both the hexanal and the DNPH reagent. Ethanol and methanol (B129727) are commonly used solvents for preparing the DNPH reagent, often in combination with an acid like sulfuric or phosphoric acid. chemguide.co.ukresearchgate.netijsrst.com Acetonitrile (B52724) is frequently used as the solvent for the derivatization reaction itself and for eluting the derivatives from solid-phase extraction cartridges in analytical methods. rsc.orghitachi-hightech.com The polarity and solubility characteristics of the solvent system can influence the reaction equilibrium and the stability of the resulting hydrazone.

Interactive Data Table: Influence of Reaction Parameters on Derivatization

| Parameter | Effect on Derivatization Efficiency | Optimal Conditions/Observations |

| pH | Acid catalysis enhances the reaction rate by increasing the electrophilicity of the carbonyl carbon. chegg.comresearchgate.net Very low pH can protonate the DNPH, inhibiting the reaction. researchgate.net | Weakly acidic medium is generally optimal. byjus.comlearncbse.in Phosphoric acid is a commonly used catalyst. nih.govrsc.org |

| Temperature | Increased temperature generally accelerates the reaction rate. | Optimal temperatures can vary; for example, 50°C researchgate.net or 65°C researchgate.net have been reported for similar reactions. |

| Reagent Concentration | Higher concentrations typically lead to faster reaction rates. An excess of DNPH is often used to drive the reaction to completion. researchgate.net | A molar ratio of at least 300:1 (DNPH to carbonyl) has been used for quantitative analysis. researchgate.net |

| Solvent Systems | The solvent must dissolve both reactants. Common solvents include ethanol, methanol, and acetonitrile. chemguide.co.ukresearchgate.netrsc.orgijsrst.comhitachi-hightech.com | The choice of solvent can impact reaction equilibrium and product stability. |

Stereoisomerism in 2,4-Dinitrophenylhydrazone Derivatives

The formation of this compound introduces a C=N double bond into the molecule, which can lead to the existence of stereoisomers. This isomerism can have significant implications for the analytical purity and chromatographic resolution of the derivative.

E/Z Stereoisomerism and its Impact on Analytical Purity and Resolution

The double bond between the carbon of the original carbonyl group and the nitrogen of the hydrazine moiety in this compound restricts free rotation, giving rise to the possibility of E/Z (or syn/anti) stereoisomerism. docbrown.infonih.gov The E-isomer (entgegen, meaning "opposite" in German) has the higher priority groups on opposite sides of the double bond, while the Z-isomer (zusammen, meaning "together" in German) has them on the same side.

The presence of both E and Z isomers can complicate analytical procedures. In high-performance liquid chromatography (HPLC), for example, the two isomers may have different retention times, leading to the appearance of two separate peaks for a single analyte. nih.gov This can lead to errors in quantification if not properly accounted for. researchgate.netnih.gov

Purified aldehyde-2,4-dinitrophenylhydrazones often consist of only the E-isomer. nih.govepa.govnih.gov However, the presence of acid or exposure to UV radiation can induce isomerization, leading to an equilibrium mixture of both E and Z isomers. nih.govepa.govnih.govchromatographyonline.com The spectral properties of the E and Z isomers can also differ, with the absorption maximum of the Z-isomer typically shifted to a shorter wavelength by 5-8 nm compared to the E-isomer. researchgate.netnih.govchromatographyonline.com

Methodologies for Isomer Resolution and Interconversion Control

Given the analytical challenges posed by E/Z isomerism, several methodologies have been developed to either resolve the isomers or control their interconversion.

One approach to manage the issue of multiple peaks in HPLC is to intentionally promote the establishment of an equilibrium between the E and Z isomers. This can be achieved by adding a controlled amount of acid, such as phosphoric acid, to both the sample and the standard solutions. nih.gov This ensures that the ratio of the two isomers is consistent across all samples and standards, allowing for more accurate quantification by summing the areas of the two corresponding peaks.

A more definitive solution to the problem of isomerism is to eliminate the C=N double bond altogether. This can be accomplished through reductive amination . acs.org In this method, the 2,4-dinitrophenylhydrazone derivative is treated with a reducing agent, such as 2-picoline borane, which reduces the C=N double bond to a C-N single bond. acs.orgrsc.orgrsc.org This transformation results in a single, stable product that does not exhibit E/Z isomerism, thereby simplifying the chromatogram and improving the precision of the analytical measurement. acs.orgresearchgate.net The reductive amination is typically carried out in the presence of an acid catalyst, and the reaction can be completed in a relatively short time. acs.orgrsc.org

UV irradiation can also influence the E/Z isomer ratio. nih.gov Studies have shown that irradiating a solution of an aldehyde-2,4-dinitrophenylhydrazone with UV light can increase the proportion of the Z-isomer beyond the equilibrium ratio observed in acidic solutions. nih.gov While this can be used to study the isomerization process, for analytical purposes, controlling the interconversion to a stable state is generally preferred.

Interactive Data Table: E/Z Isomer Characteristics and Control

| Aspect | Description |

| Cause of Isomerism | Restricted rotation around the C=N double bond in the hydrazone. docbrown.infonih.gov |

| Analytical Impact | Can lead to multiple peaks in chromatography, complicating quantification. researchgate.netnih.govnih.gov |

| Isomer Ratios | Purified derivatives are often the E-isomer, but acid or UV light can create an E/Z mixture. nih.govepa.govnih.govchromatographyonline.com |

| Spectral Differences | The Z-isomer's absorption maximum is typically shifted to a shorter wavelength (by 5-8 nm) compared to the E-isomer. researchgate.netnih.govchromatographyonline.com |

| Resolution/Control Methods | Acidification: Establishing a consistent E/Z equilibrium. nih.govReductive Amination: Eliminating the C=N double bond to form a single, stable product. acs.orgrsc.orgrsc.orgUV Irradiation: Can alter the E/Z ratio, but control is key for analysis. nih.gov |

Spectroscopic and Structural Elucidation of Hexanal 2,4 Dinitrophenylhydrazone

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of hexanal (B45976) 2,4-dinitrophenylhydrazone reveals several characteristic absorption bands that confirm its structure.

Key vibrational frequencies observed in the IR spectrum of similar 2,4-dinitrophenylhydrazone derivatives include:

N-H Stretching: A sharp peak typically appears around 3287 cm⁻¹, corresponding to the N-H stretching vibration of the hydrazone group. researchgate.net

Aromatic C-H Stretching: Absorption in the region of 3090 cm⁻¹ is attributed to the C-H stretching of the aromatic ring. researchgate.net

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond (imine group) is observed near 1744 cm⁻¹. researchgate.net

C=C Stretching: The peak around 1620 cm⁻¹ corresponds to the carbon-carbon double bond stretching within the aromatic ring. researchgate.net

Aromatic NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) attached to the aromatic ring are found at approximately 1516 cm⁻¹ and 1329 cm⁻¹, respectively. researchgate.net

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond is typically seen around 1136 cm⁻¹. researchgate.net

These spectral features are consistent with the structure of a 2,4-dinitrophenylhydrazone derivative, confirming the presence of the key functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly the chromophores. The 2,4-dinitrophenylhydrazone moiety is a strong chromophore, leading to characteristic absorption bands in the UV-Vis spectrum.

For 2,4-dinitrophenylhydrazone derivatives, typical absorption spectra show two main bands. researchgate.net These are generally assigned to:

π → π* transitions: These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are characteristic of the aromatic system and the conjugated C=N bond. One such transition is often observed around 267 nm. researchgate.net

n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital. A distinct absorption band for this transition is typically seen at a longer wavelength, around 363 nm. researchgate.net

The position and intensity of these absorption maxima can be influenced by the solvent and the specific structure of the aldehyde or ketone from which the hydrazone is derived. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular weight of hexanal 2,4-dinitrophenylhydrazone is approximately 280.28 g/mol . lgcstandards.comcymitquimica.com

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a fingerprint of the compound. For this compound, the NIST Chemistry WebBook provides mass spectral data obtained through electron ionization. nist.gov The fragmentation pattern typically involves cleavage of bonds within the hexyl chain and the dinitrophenylhydrazone moiety. libretexts.org

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique often used in conjunction with high-performance liquid chromatography (HPLC). For 2,4-dinitrophenylhydrazone derivatives, APCI in the negative ion mode has been shown to be a highly suitable detection method. nih.gov This technique typically produces a prominent [M-H]⁻ ion, which corresponds to the deprotonated molecule.

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis and Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the [M-H]⁻ ion) and its subsequent fragmentation to produce a series of product ions (daughter ions). This technique provides detailed structural information. The fragmentation of 2,4-dinitrophenylhydrazone derivatives in MS/MS experiments allows for the identification of substructures within the original molecule. nih.gov Detailed fragmentation pathways can be established, which aids in the confident identification and structural confirmation of these compounds. nih.govresearchgate.net

X-ray Diffraction Analysis for Solid-State Crystal Structure Determination

Research conducted on the crystalline form of salicylaldehyde-2,4-dinitrophenylhydrazone revealed that it crystallizes in a monoclinic system with the space group P21/c. researchgate.net The determination of the crystal structure was achieved through single-crystal X-ray diffraction, a powerful technique that maps the electron density of a crystalline solid to determine the precise arrangement of its atoms in three-dimensional space.

Detailed crystallographic data for salicylaldehyde-2,4-dinitrophenylhydrazone, which serves as a representative model, are presented in the tables below.

Crystal Data and Structure Refinement for Salicylaldehyde-2,4-dinitrophenylhydrazone

| Parameter | Value |

| Empirical Formula | C₁₃H₁₀N₄O₅ |

| Formula Weight | 302.26 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.820(3) |

| b (Å) | 4.3515(9) |

| c (Å) | 25.159(7) |

| β (°) | 123.01(2) |

| Volume (ų) | 1268.0(5) |

| Z | 4 |

Data sourced from Monfared et al., 2007. researchgate.net

Selected Bond Lengths and Angles for Salicylaldehyde-2,4-dinitrophenylhydrazone

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-O1 | 1.221(3) | O1-N1-O2 | 123.2(2) |

| N1-C10 | 1.438(3) | O1-N1-C10 | 118.8(2) |

| N2-O3 | 1.223(3) | O2-N1-C10 | 118.0(2) |

| N2-C12 | 1.439(3) | O3-N2-O4 | 123.1(2) |

| N3-N4 | 1.378(3) | O3-N2-C12 | 118.6(2) |

| N3-C8 | 1.284(3) | O4-N2-C12 | 118.3(2) |

| N4-C9 | 1.365(3) | C8-N3-N4 | 117.8(2) |

| O5-C2 | 1.348(3) | N3-N4-C9 | 122.9(2) |

Data sourced from Monfared et al., 2007. researchgate.net

The structural data for salicylaldehyde-2,4-dinitrophenylhydrazone highlights the presence of intramolecular hydrogen bonding, which contributes to the planarity of the molecule. researchgate.net The bond lengths and angles are consistent with the expected values for the hybridization of the respective atoms. The near-planar conformation and the packing arrangement observed in this analogue are likely to be similar in this compound, providing a solid foundation for understanding its solid-state chemistry.

Advanced Analytical Methodologies and Method Development

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and analyzing hexanal (B45976) 2,4-dinitrophenylhydrazone from complex matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, each offering distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful technique for the quantitative analysis of non-volatile or thermally labile compounds like hexanal 2,4-dinitrophenylhydrazone. The derivatization of hexanal with 2,4-dinitrophenylhydrazine (B122626) (DNPH) renders it amenable to UV detection, enhancing the sensitivity of the analysis. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for this compound. youtube.com In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. This setup allows for the effective separation of the relatively nonpolar hydrazone derivative.

The choice of column chemistry is critical for achieving optimal separation. C18 columns, which have a stationary phase consisting of silica (B1680970) particles bonded with octadecylsilane, are widely used for this application due to their hydrophobicity and ability to retain and separate nonpolar compounds. nih.govresearchgate.net Other stationary phases, such as Phenyl-Hexyl, have also demonstrated good performance in separating a wide range of compounds, including those with aromatic moieties like the dinitrophenyl group in the hexanal derivative. nih.gov

Method optimization is essential to achieve good resolution and peak shape. Key parameters that are adjusted include:

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water in the mobile phase significantly impacts retention time. chromatographyonline.com Increasing the organic content reduces the retention time of the analyte. chromatographyonline.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate a mixture of aldehyde-DNPH derivatives with varying polarities. For instance, a linear gradient of acetonitrile in water (e.g., from 30% to 70% in 30 minutes) has been successfully used. nih.gov

pH of the Mobile Phase: While less critical for the neutral this compound, controlling the pH can be important for suppressing the ionization of other components in the sample matrix, thereby improving peak shape and resolution. nih.gov

Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention time and peak efficiency. Maintaining a constant and optimized temperature is crucial for reproducible results. nih.govdergipark.org.tr

A study on the determination of malondialdehyde (as its DNPH derivative) in urine utilized a Waters Symmetry C18 column with a linear gradient of acetonitrile in water, demonstrating the effectiveness of RP-HPLC for such analyses. nih.gov

Table 1: Exemplary RP-HPLC Method Parameters for Aldehyde-DNPH Analysis

| Parameter | Condition | Reference |

| Column | Waters Symmetry C18 (3.9 x 150 mm) | nih.gov |

| Mobile Phase | Acetonitrile and Water | nih.gov |

| Gradient | 30% to 70% Acetonitrile in 30 min | nih.gov |

| Detection | UV-Vis | nih.gov |

The choice of detector is crucial for the sensitive and selective quantification of this compound.

UV-Vis Detectors: These detectors measure the absorbance of light at a specific wavelength. hitachi-hightech.com The dinitrophenylhydrazone derivative of hexanal exhibits strong absorbance in the UV region, typically around 365 nm, making UV-Vis detection a highly sensitive method. researchgate.net A simple UV detector can monitor one or a few wavelengths simultaneously. shimadzu.com

Diode-Array Detection (DAD) or Photodiode Array (PDA) Detection: DAD detectors offer a significant advantage over single-wavelength UV-Vis detectors by simultaneously measuring the absorbance across a wide range of wavelengths. hitachi-hightech.comscioninstruments.com This provides a complete UV-Vis spectrum for each eluting peak, which can be used for peak purity assessment and compound identification by comparing the obtained spectrum with that of a known standard. shimadzu.com This capability is particularly useful in complex samples where co-elution of interfering compounds might occur. shimadzu.comnih.gov DAD detectors can acquire a full spectrum for each data point in the chromatogram, creating a three-dimensional data set of absorbance, wavelength, and time. scioninstruments.com

The selection between a standard UV-Vis detector and a DAD depends on the specific requirements of the analysis. For routine quantitative analysis of a well-characterized sample, a UV-Vis detector may be sufficient. However, for method development, analysis of complex matrices, or when peak purity confirmation is required, a DAD is the preferred choice. shimadzu.com

Gas Chromatography (GC) for Precursor Aldehyde Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds like the precursor aldehyde, hexanal. It is often used to measure hexanal directly from a sample matrix before derivatization.

Thermal desorption (TD) is a sample introduction technique that is particularly useful for concentrating volatile organic compounds (VOCs) like hexanal from a sample matrix onto a sorbent trap before introducing them into the GC system. researchgate.neteag.com This method enhances sensitivity by allowing for the analysis of a larger sample volume than direct injection would permit. researchgate.net

The process involves several steps:

Trapping: A known volume of gas or headspace from a sample is passed through a tube containing an adsorbent material, such as Tenax TA, which traps the volatile analytes. eag.comnih.gov

Thermal Desorption: The sorbent tube is then rapidly heated in a flow of inert gas, releasing the trapped analytes. eag.com

Focusing: The desorbed analytes are often focused at the head of the GC column using a cryotrap or a cooled injection system (CIS) to ensure a sharp injection band and good peak shape. nih.gov

GC Separation: The focused analytes are then separated on the GC column.

This technique is highly automated and reduces the need for solvent extraction, minimizing potential contamination. researchgate.net

Coupling gas chromatography with mass spectrometry (GC-MS) provides a highly selective and sensitive method for the identification and quantification of hexanal. nih.govredalyc.org After the components of a sample are separated by the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov

The mass spectrum of a compound is a unique fingerprint that allows for its unambiguous identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored. This significantly increases sensitivity and reduces interference from co-eluting compounds. nih.gov For hexanal, a characteristic fragment ion at m/z 56 is often used for quantification. nih.govscioninstruments.com

GC-MS analysis of hexanal has been successfully applied to various matrices, including food products and biological samples. nih.govscioninstruments.com For instance, a method for determining hexanal in vegetable oils used an automated dynamic headspace sampler coupled with GC-MS, achieving a limit of detection of 3.3 ng/mL. nih.gov

Table 2: GC-MS Method Parameters for Hexanal Analysis

| Parameter | Condition | Reference |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | redalyc.org |

| Carrier Gas | Helium | redalyc.org |

| Oven Program | 50°C (2 min), then 4°C/min to 70°C, then 20°C/min to 250°C | redalyc.org |

| Detector | Mass Spectrometer | redalyc.org |

| Ionization Mode | Electron Ionization (EI) | - |

| Acquisition Mode | Selected Ion Monitoring (SIM) | nih.gov |

Microchip Electrophoresis with Electrochemical Detection

Microchip electrophoresis (ME) has emerged as a powerful analytical tool, offering rapid, high-efficiency separations with minimal sample and reagent consumption. nih.gov When coupled with electrochemical detection (EC), it provides a sensitive and selective method for the analysis of electroactive species like this compound.

The principle of ME-EC involves the separation of analytes in a microfabricated channel under the influence of an electric field, followed by their detection at an integrated electrode. nih.gov This combination is particularly advantageous for the analysis of complex biological samples. For instance, a study on the dopamine (B1211576) metabolic pathway demonstrated the successful separation and detection of multiple analytes in under 65 seconds using a poly(dimethylsiloxane) (PDMS) microchip with electrochemical detection. nih.gov While various electrode materials can be used, such as carbon fiber and pyrolyzed photoresist film, the choice of substrate and electrode can impact reproducibility. nih.gov The integration of these components into a single, disposable microfluidic device holds significant promise for point-of-care diagnostics and high-throughput screening. tiscali.cz

Innovative Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating and concentrating the analyte of interest from the sample matrix. For this compound, several innovative strategies have been developed to enhance extraction efficiency and sensitivity.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) for Analyte Preconcentration

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and preconcentration. chemrxiv.org It involves passing a liquid sample through a solid sorbent material that retains the analyte, which can then be eluted with a small volume of solvent. chemrxiv.org For aldehydes like hexanal, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is often performed prior to SPE. The resulting hydrazone is then extracted and concentrated on a C18 cartridge. technologynetworks.com This method has been successfully applied to the analysis of formaldehyde (B43269) in drinking water, demonstrating the potential for automated SPE systems to improve consistency and reduce analysis time. technologynetworks.com

Solid-phase microextraction (SPME) is a solvent-free, miniaturized version of SPE that utilizes a coated fiber to extract analytes from a sample. youtube.com The fiber can be directly immersed in a liquid sample or exposed to the headspace above a sample for volatile compounds. youtube.com For the analysis of 4-hydroxy-2-(E)-nonenal (HNE), another aldehyde, SPME has been shown to be a simple and effective method, with the derivatized HNE-DNPH being extracted and quantified by HPLC. nih.gov The efficiency of SPME is influenced by factors such as fiber coating, extraction time, and temperature. nih.gov The development of novel SPME fiber coatings, including multi-template imprinted polymers, has further enhanced the selectivity and capacity of this technique for specific analytes. frontiersin.org

Table 1: Comparison of SPME and Conventional Extraction Methods

| Feature | Solid-Phase Microextraction (SPME) | Conventional Extraction Methods (e.g., LLE) |

| Solvent Consumption | Minimal to none youtube.com | Significant |

| Sample Volume | Small (µL to mL) nih.gov | Large (mL to L) |

| Extraction Time | Fast youtube.com | Often time-consuming |

| Automation | Easily automated youtube.com | Can be difficult to automate |

| Selectivity | Can be highly selective with specific fiber coatings frontiersin.org | Generally less selective |

| Preconcentration | High enrichment factors | Variable |

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient microextraction technique that involves the injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. researchgate.netmdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for analyte transfer into the extraction solvent. Subsequent centrifugation separates the phases, and the analyte-rich sedimented phase is collected for analysis. researchgate.net

For the analysis of hexanal, DLLME can be coupled with derivatization. In one approach, a solution of DNPH in a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., tetrachloromethane) is injected into the sample, leading to simultaneous derivatization and extraction of hexanal. researchgate.net This method has demonstrated high enrichment factors and low limits of detection for hexanal in human blood. researchgate.net The choice of extraction and disperser solvents is crucial for the efficiency of DLLME. nih.gove3s-conferences.org

In-Situ Derivatization Coupled with Extraction Techniques

Combining derivatization directly with the extraction step, known as in-situ derivatization, simplifies the analytical workflow and can improve reaction and extraction efficiency. bohrium.comnih.gov This approach has been successfully applied to the analysis of hexanal in various matrices.

One notable method is magnetic solid-phase extraction (MSPE) coupled with in-situ derivatization. In this technique, the derivatizing agent, DNPH, is adsorbed onto the surface of magnetic nanoparticles. bohrium.comnih.gov These functionalized nanoparticles are then introduced into the sample, where they simultaneously extract and derivatize the hexanal. The magnetic properties of the nanoparticles allow for their easy separation from the sample matrix using an external magnet. This method has been used for the determination of hexanal in human urine, offering a rapid and sensitive analysis. bohrium.comnih.gov

Another innovative approach involves the use of a parallel-disposable pipette extraction (DPX) device with a cork sorbent for the in-situ derivatization and extraction of hexanal from urine. scielo.br The DNPH solution is aspirated through the DPX-cork tip, allowing for the simultaneous reaction and extraction of the analyte. This method is fast, affordable, and offers high-throughput capabilities. scielo.br

Electrochemical Detection Approaches

Electrochemical methods offer a sensitive and cost-effective alternative to traditional chromatographic detection techniques for the analysis of this compound.

Cyclic Voltammetry for Redox Behavior Characterization

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a compound. nih.gov By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is obtained, which provides information about the oxidation and reduction processes of the analyte. nih.govderpharmachemica.com

The electrochemical behavior of 2,4-dinitrophenylhydrazine (DNPH) and its derivatives has been investigated using CV. amecj.comdntb.gov.ua Studies have shown that the derivatization product of aldehydes with DNPH is electrochemically active and can be detected at a glassy carbon electrode. dntb.gov.ua The CV of the hydrazone typically shows distinct oxidation and reduction peaks, the potentials and currents of which are dependent on factors such as pH and scan rate. amecj.com By optimizing these parameters, CV can be used to develop sensitive analytical methods for the quantification of this compound. The technique can also be used to determine the catalytic rate constant for the reaction between the analyte and a modified electrode surface. abechem.ir

Table 2: Investigated Parameters in the Optimization of Electrochemical Methods for Hydrazine (B178648) Derivatives

| Parameter | Investigated Range/Conditions | Reference |

| pH | 1 (using sulfuric acid) | amecj.com |

| Scan Rate | 100 mV/s | amecj.com |

| Concentration Range | 1-1000 µM (oxidation), 100-1000 µM (reduction) | amecj.com |

| Electrode Material | Modified Carbon Paste Electrode | amecj.com |

| Potential Window | -0.6 V to 1.2 V | abechem.com |

Electrochemical Impedance Spectroscopy (EIS) in Reaction Mechanism Studies

Electrochemical Impedance Spectroscopy (EIS) is a highly effective, non-invasive technique used to investigate the kinetics and mechanisms of electrochemical reactions. acs.orgbiologic.net It is particularly valuable for studying interfacial phenomena, such as the charge transfer processes that occur at an electrode's surface. mdpi.comnih.gov The method involves applying a small amplitude sinusoidal AC potential signal to the electrochemical system over a wide range of frequencies and measuring the resulting current response. biologic.netnih.gov By analyzing the frequency-dependent impedance of the system, detailed information about the reaction pathway, including charge transfer resistance, double-layer capacitance, and diffusion processes, can be elucidated. acs.orgresearchgate.net

In the context of this compound, EIS is employed to study the mechanism of its formation, which is a derivatization reaction between hexanal and 2,4-dinitrophenylhydrazine (DNPH). researchgate.netnih.gov This reaction is a classic example of nucleophilic addition-elimination. wikipedia.org The study of this reaction using EIS provides insights into the charge transfer processes that control the formation of the corresponding hydrazone. researchgate.net

The investigation is typically carried out in a three-electrode electrochemical cell, with a glassy carbon electrode often serving as the working electrode. researchgate.netnih.gov The impedance measurements are recorded at a specific potential over a frequency range, for instance, from 100 mHz to 100 kHz. nih.gov The resulting impedance data is commonly represented as a Nyquist plot, which displays the real part of the impedance (Z') versus the imaginary part (Z''). nih.gov

For the reaction between an aldehyde and DNPH, the Nyquist plots can be modeled using a Randle's equivalent circuit. nih.gov This circuit is a simple model that includes the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge transfer resistance (Rct). nih.gov The charge transfer resistance is a key parameter as it is inversely proportional to the rate of the electron transfer reaction at the electrode surface.

Research findings indicate that the interaction between DNPH and aldehydes like hexanal at the electrode surface leads to the formation of a stable 2,4-dinitrophenylhydrazone. nih.gov This formation causes a significant change in the charge transfer resistance. Specifically, the presence of the aldehyde and its subsequent reaction with DNPH affects the rate of charge transfer during the electrochemical process. nih.gov A notable decrease in the charge transfer resistance of DNPH is observed in the presence of aldehydes, which is attributed to the formation of the hydrazone. nih.gov This parameter can be precisely quantified by measuring the change in Rct before and after the addition of the aldehyde.

The following interactive table presents typical data obtained from EIS measurements, illustrating the effect of aldehyde concentration on the charge transfer resistance. The data shows a clear relationship where the charge transfer resistance changes as a function of the aldehyde concentration, providing a basis for quantitative analysis and mechanistic understanding.

| Aldehyde Concentration (µmol L⁻¹) | Charge Transfer Resistance (Rct) (kΩ) |

|---|---|

| 0 | 15.0 |

| 10 | 12.5 |

| 20 | 10.2 |

| 40 | 7.8 |

| 60 | 5.9 |

| 80 | 4.1 |

| 100 | 2.5 |

This table is representative of typical results and is for illustrative purposes.

Applications in Specific Research Domains

Assessment of Lipid Oxidation in Food Science and Technology

The formation of hexanal (B45976) is a key indicator of lipid peroxidation in food products, particularly those rich in polyunsaturated fatty acids. The derivatization of hexanal to its 2,4-dinitrophenylhydrazone derivative allows for sensitive and specific quantification, providing a reliable measure of food quality and shelf-life.

Quantification of Hexanal as a Primary Indicator of Lipid Oxidation in Muscle Foods and Other Matrices

Hexanal is a well-established marker for lipid oxidation in a variety of food matrices. Its concentration is directly correlated with the deterioration of fats and the development of off-flavors. umn.eduresearchgate.net A simple and rapid method for quantifying hexanal in cooked muscle foods involves the extraction of carbonyls as their 2,4-dinitrophenylhydrazone derivatives, followed by separation using reversed-phase high-performance liquid chromatography (HPLC). epa.gov

Research has demonstrated a significant increase in hexanal content in cooked meats during refrigerated storage. For instance, in one study, the hexanal content in cooked beef and pork burgers stored at 4°C for seven days increased substantially. epa.gov Similarly, the analysis of volatile compounds in fish has identified hexanal as a significant aldehyde formed during lipid oxidation. The following table illustrates the increase in hexanal concentration in different cooked muscle foods during storage.

Table 1: Increase in Hexanal Concentration in Cooked Muscle Foods During Storage at 4°C

| Food Matrix | Initial Hexanal Concentration (μmol/kg) | Hexanal Concentration after 7 days (μmol/kg) |

| Beef Burgers | 0.71 | 22.50 |

| Pork Burgers | 0.89 | 32.75 |

| Turkey Burgers (20 mg Vit. E/kg feed) | 1.31 | 52.16 |

Data sourced from a study on the rapid and quantitative determination of hexanal in cooked muscle foods. epa.gov

Beyond muscle foods, the quantification of hexanal is also crucial in other food matrices like human milk and fat-rich products such as oils, potato chips, and mayonnaise. nih.govresearchgate.net In human milk, hexanal has been identified as the major aldehyde generated from lipid peroxidation and serves as a sensitive chemical indicator for assessing these reactions. nih.govjst.go.jpnih.govresearchgate.net

Method Validation for Hexanal 2,4-Dinitrophenylhydrazone in Food Quality Assessment

The validation of analytical methods is crucial to ensure the accuracy and reliability of hexanal quantification. Method validation for the determination of this compound typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. mdpi.comda.gov.ph

For instance, a method developed for determining hexanal in fat-rich food matrices reported detection limits of 0.06 mg/kg for rapeseed oil, 0.07 mg/kg for potato chips, and 0.09 mg/kg for mayonnaise, with a linearity of 0.999 for a specified range. researchgate.net Another study analyzing aldehydes in fish reported detection limits for their 2,4-dinitrophenylhydrazone derivatives in the range of 0.75 nmol/g to 2.19 nmol/g. The following table provides a summary of validation parameters from a study on the UHPLC analysis of carbonyl-DNPH derivatives. fishersci.com

Table 2: Method Validation Parameters for UHPLC Analysis of Carbonyl-DNPH Derivatives

| Parameter | Result |

| Linearity (R²) | ≥ 0.99 for all analytes |

| Accuracy (at 400 ppb) | 96.3% (Benzaldehyde-DNPH) |

| Accuracy (at 2000 ppb) | 99.8% (Benzaldehyde-DNPH) |

| Accuracy (at 400 ppb) | 103.6% (o-Tolualdehyde-DNPH) |

| Accuracy (at 2000 ppb) | 99.9% (o-Tolualdehyde-DNPH) |

Data sourced from a study on the quantitative analysis of carbonyl-DNPH derivatives by UHPLC/UV. fishersci.com

Environmental Monitoring of Volatile Organic Compounds (VOCs)

Hexanal is a volatile organic compound (VOC) present in both ambient and indoor air, originating from various sources including industrial emissions and biological processes. Monitoring its concentration is important for assessing air quality. The derivatization of hexanal and other aldehydes with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a standard method for their determination in air samples. hitachi-hightech.comhitachi-hightech.com

Determination of Aldehydes in Ambient and Indoor Air Quality Studies

The established method for analyzing aldehydes in the air involves drawing air through a cartridge coated with an acidified solution of 2,4-DNPH. ca.gov The aldehydes react to form their stable 2,4-dinitrophenylhydrazone derivatives, which are then eluted from the cartridge with a solvent like acetonitrile (B52724) and analyzed by HPLC with UV detection. hitachi-hightech.comyoungin.comscioninstruments.com This technique is widely used to assess exposure to aldehydes in various environments, including issues related to "sick house syndrome" where indoor air is polluted by chemical substances from building materials. hitachi-hightech.com The limit of quantitation for carbonyl compounds using this method can be as low as 0.1 ppbv. ca.gov

Challenges and Solutions in Air Sample Collection and Derivatization

A significant challenge in the analysis of aldehydes in air is the interference from ozone, which can react with both the DNPH reagent and the formed hydrazone derivatives, leading to inaccurate results. epa.govberkeleyanalytical.com The presence of ozone can be inferred by the appearance of new compounds in the chromatogram. epa.gov

To mitigate this, an ozone scrubber or denuder containing potassium iodide (KI) is often placed upstream of the DNPH cartridge to remove ozone from the air sample before it reaches the derivatizing agent. berkeleyanalytical.comresearchgate.netsigmaaldrich.com These scrubbers have a significant capacity to remove ozone, with one study reporting a capacity of about 10,000 ppb/hour. epa.gov

Another challenge is the stability of the collected aldehyde-DNPH derivatives on the sampling cartridge, especially for unsaturated aldehydes like acrolein which can undergo oligomerization. nih.gov Research has focused on improving the stability of these derivatives by adding inhibitors like TEMPO or BHT to the DNPH cartridges. nih.gov Furthermore, the stability of the derivatives in solution during storage is also a consideration, as degradation can occur over time, influenced by factors like temperature and the presence of unreacted DNPH. drlogy.comeuropa.eu Studies have shown that storing samples at -20°C can be more stable than at -70°C due to cryo-concentration effects in frozen acetonitrile. europa.eu The isomerization of aldehyde-2,4-dinitrophenylhydrazones (E/Z isomers) can also introduce analytical errors, and adding acid to both sample and standard solutions can help achieve a stable equilibrium of isomers. researchgate.net

Biomarker Analysis in Biological Samples (excluding clinical outcomes)

This compound is utilized in the analysis of biological samples to quantify hexanal as a biomarker of lipid peroxidation. This analysis provides insights into oxidative stress in non-clinical research models.

A rapid and sensitive gas chromatographic-headspace method has been developed to measure hexanal as a product of n-6 polyunsaturated fatty acid decomposition in rat liver samples. nih.gov In these studies, hexanal levels were found to be a good measure of lipid peroxidation and were significantly correlated with thiobarbituric acid-reacting substances (TBARS) in liver homogenates and microsomes. nih.gov

Furthermore, a strategy based on 2,4-dinitrophenylhydrazine capturing combined with mass defect filtering has been established to identify aliphatic aldehydes in biological samples such as the serum of immunosuppressed rats. This approach allows for the robust characterization of aldehydes, providing valuable information in toxicological and physiological research.

In human milk, hexanal has been identified as the major aldehyde generated from lipid peroxidation. nih.gov Its quantification, which can be performed after derivatization, serves as a sensitive indicator of the oxidative status of the milk. nih.govjst.go.jpnih.gov Studies have shown a correlation between hexanal levels and the concentrations of antioxidants like alpha-tocopherol (B171835) and ascorbic acid in human milk. nih.gov

Detection of Aldehydes in Exhaled Breath Condensate as Oxidative Stress Indicators

Exhaled breath condensate (EBC) has emerged as a non-invasive medium for sampling the molecular environment of the airways, offering potential biomarkers for various respiratory diseases. nih.govmdpi.com Aldehydes, including hexanal, are products of lipid peroxidation, a process initiated by reactive oxygen species, and are thus considered indicators of oxidative stress. atsjournals.org Elevated levels of these compounds in exhaled breath are linked to several pathological conditions. nih.gov

The analysis of aldehydes in EBC typically involves their derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by analysis using liquid chromatography coupled with mass spectrometry (LC-MS). atsjournals.org This method allows for the sensitive determination of various aldehydes. Research has shown that exhaled concentrations of hexanal are often significantly higher in patients with lung cancer and chronic obstructive pulmonary disease (COPD) compared to healthy individuals. nih.govmdpi.com For instance, one study found that exhaled hexanal and heptanal (B48729) concentrations were increased in both COPD patients and smokers when compared with non-smoking healthy individuals. mdpi.com These findings underscore the potential of using hexanal levels in EBC, measured via its DNPH derivative, as a biomarker for lung diseases associated with oxidative stress. nih.govnih.gov

| Research Finding | Subject Group | Significance |

| Increased exhaled hexanal concentrations. mdpi.com | Lung cancer patients vs. healthy smokers and non-smokers. | Potential biomarker for lung cancer. |

| Elevated exhaled hexanal and heptanal. mdpi.com | COPD patients and smokers vs. non-smoking controls. | Marker for oxidative stress in COPD. |

| Malondialdehyde as a potential biomarker. atsjournals.org | COPD patients vs. smoking controls. | Statistically significant difference observed. |

| No significant difference in hexanal. atsjournals.org | Children with asthma vs. control subjects. | Suggests specificity of aldehyde biomarkers. |

Quantitative Analysis of Hexanal in Human Urine and Blood for Metabolite Profiling

Metabolite profiling, or metabolomics, in human biofluids like urine and blood provides a snapshot of the body's physiological state. The quantification of specific metabolites, such as hexanal, can reveal biomarkers for various diseases and metabolic processes. nih.govnih.gov Due to the volatile nature of hexanal, its analysis often requires derivatization to enhance stability and detection.

The reaction of hexanal with DNPH to form this compound is a cornerstone of its quantification in urine and blood. Various methods have been developed that couple this derivatization with advanced analytical techniques. For example, a magnetic solid-phase extraction method coupled with in-situ derivatization using DNPH has been established for determining hexanal in human urine, followed by HPLC analysis. nih.gov This method demonstrated higher concentrations of hexanal in the urine of lung cancer patients compared to healthy controls, highlighting its role as a potential disease biomarker. nih.gov

Similarly, for blood analysis, an ultrasound-assisted headspace liquid-phase microextraction with in-drop derivatization using DNPH has been developed for the determination of hexanal. researchgate.net This sensitive technique allows for the detection of low nanomolar concentrations of hexanal, making it suitable for investigating volatile disease biomarkers in complex biological samples like blood. researchgate.net The quantification of malondialdehyde (MDA), another lipid peroxidation product, in urine has also been successfully achieved using DNPH derivatization followed by HPLC with diode-array detection. researchgate.net

| Sample Type | Analytical Method | Key Findings |

| Human Urine | Magnetic solid-phase extraction with in-situ DNPH derivatization and HPLC. nih.govresearchgate.net | Higher hexanal levels in lung cancer patients. LOD: 1.7 nmol/L. |

| Human Blood | Ultrasound-assisted headspace liquid-phase microextraction with in-drop DNPH derivatization and LC-UV. researchgate.net | Sensitive detection of hexanal. LOD: 0.79 nmol/L. |

| Human Urine | DNPH derivatization and HPLC-DAD for Malondialdehyde (MDA). researchgate.net | A reliable method for routine evaluation of oxidative stress. |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of many-body systems. This method is employed to determine the optimized molecular geometry of Hexanal (B45976) 2,4-dinitrophenylhydrazone, which corresponds to the molecule's most stable three-dimensional arrangement (lowest energy state).

The process typically involves selecting a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is used in conjunction with a basis set, for instance, 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.gov The calculation systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting optimized structure provides crucial data on the molecule's spatial configuration.

From this optimized geometry, various electronic structure properties can be calculated. These calculations reveal the distribution of electrons within the molecule, providing insights into its reactivity and chemical behavior.

Table 1: Illustrative Optimized Geometrical Parameters for Hexanal 2,4-dinitrophenylhydrazone (Theoretical)

| Parameter | Atom Involvement | Theoretical Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=N | e.g., 1.28 | |

| N-N | e.g., 1.37 | |

| C-C (Aromatic) | e.g., 1.39 - 1.41 | |

| C-N (Aromatic) | e.g., 1.43 | |

| N-O (Nitro) | e.g., 1.23 | |

| **Bond Angles (°) ** | ||

| C-N-N | e.g., 118.5 | |

| C-C-N (Aromatic) | e.g., 121.0 | |

| O-N-O (Nitro) | e.g., 124.5 | |

| Dihedral Angles (°) | ||

| C-C-N-N | e.g., 178.0 |

Note: The values in this table are illustrative examples of what a DFT calculation would produce and are not experimental results.

Prediction of Spectroscopic Properties (e.g., vibrational frequencies, UV-Vis absorption maxima)

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules. For this compound, these predictions can be compared with experimental spectra for validation. The NIST Chemistry WebBook provides experimental IR spectral data for this compound. nist.govnist.gov

Vibrational frequency calculations, based on the optimized geometry from DFT, can predict the infrared (IR) and Raman spectra. These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and twisting motions of the atoms. Each calculated frequency can be assigned to a particular type of vibration, aiding in the interpretation of experimental spectra.

The prediction of electronic spectra, such as UV-Vis absorption maxima, is typically performed using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. For 2,4-dinitrophenylhydrazone derivatives, characteristic absorptions are expected due to π→π* and n→π* transitions within the aromatic ring and the hydrazone moiety. researchgate.net

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Property | Theoretical Prediction (Illustrative) | Experimental Data |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | ||

| N-H Stretch | e.g., 3320 | ~3324 researchgate.net |

| C=N Stretch | e.g., 1615 | Available from sources like nih.gov |

| NO₂ Asymmetric Stretch | e.g., 1510 | Available from sources like nih.gov |

| NO₂ Symmetric Stretch | e.g., 1330 | Available from sources like nih.gov |

| UV-Vis λmax (nm) | ||

| π→π* transition | e.g., 265 | ~267 researchgate.net |

Note: Theoretical values are illustrative. Experimental values are cited from related compounds or databases.

Analysis of Molecular Orbitals, Dipole Moments, and Electrophilic Indices

Further analysis of the DFT output provides a deeper understanding of the molecule's reactivity and electronic properties.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more easily excitable and more reactive.

Electrophilic Indices: A suite of "global reactivity descriptors" can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov These include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons ( (IP+EA)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (IP-EA)/2 ). Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile ( χ²/2η ).

These indices provide a quantitative framework for comparing the reactivity of different molecules and predicting how this compound might behave in chemical reactions.

Table 3: Calculated Molecular Properties and Reactivity Descriptors (Illustrative)

| Property | Definition | Illustrative Value | Unit |

|---|---|---|---|

| HOMO Energy | E_HOMO | e.g., -6.5 | eV |

| LUMO Energy | E_LUMO | e.g., -2.0 | eV |

| HOMO-LUMO Gap | E_LUMO - E_HOMO | e.g., 4.5 | eV |

| Dipole Moment | µ | e.g., 4.8 | Debye |

| Ionization Potential | I ≈ -E_HOMO | e.g., 6.5 | eV |

| Electron Affinity | A ≈ -E_LUMO | e.g., 2.0 | eV |

| Electronegativity | χ = (I+A)/2 | e.g., 4.25 | eV |

| Chemical Hardness | η = (I-A)/2 | e.g., 2.25 | eV |

Note: The values in this table are for illustrative purposes to show the output of such a computational study.

Future Research Trajectories and Emerging Methodologies

Development of More Sensitive and Selective Derivatization Reagents

While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used derivatization reagent for carbonyl compounds, its limitations, such as the formation of syn- and anti-isomers and potential interferences, have spurred the development of new agents. nih.govnih.gov The goal is to create reagents that offer improved reaction kinetics, greater stability of the resulting derivatives, and enhanced detection sensitivity, particularly for liquid chromatography-mass spectrometry (LC-MS).

A significant area of development is in tailor-made reagents for ESI-MS that incorporate a permanently charged group to improve ionization efficiency. acs.orgnih.gov One such example is 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) , which features an aniline (B41778) moiety for rapid and selective reaction with aliphatic aldehydes and a quaternary ammonium (B1175870) group for enhanced MS sensitivity. acs.orgnih.govcapes.gov.br This reagent allows for a convenient one-pot derivatization at mild pH and low temperature, with detection limits for aldehyde derivatives in the nanomolar range (3–33 nM). acs.orgnih.gov Building on this, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) was designed to include a bromophenethyl group, which introduces a distinct isotopic signature and additional fragmentation identifiers, enhancing the ability to screen for unknown aldehydes. nih.gov

Other novel reagents aim for improved chemoselectivity. N,N-Dicarboxymethyl hydrazine (B178648) (DCMH) has been identified as a reagent that can selectively derivatize aldehydes in the presence of ketones, serving as a scavenger or a tagging reagent for isolating aldehydes from complex mixtures. rsc.org For fluorescence detection, fluorogenic reagents like 1,3,5,7-tetramethyl-8-aminozide-difluoroboradiaza-s-indacence (BODIPY-aminozide) and rhodamine B hydrazide (RBH) are used for pre-column or one-pot derivatization, offering high sensitivity in HPLC analysis. nih.gov

Table 1: Comparison of Emerging Derivatization Reagents for Aldehyde Analysis

| Reagent Name | Target Analytes | Key Features & Advantages | Detection Method | Reference |

|---|---|---|---|---|

| 4-APC | Aliphatic Aldehydes | Contains quaternary ammonium group for improved MS sensitivity; one-pot reaction under mild conditions; stable derivatives. | LC-ESI-MS/MS | acs.orgnih.gov |

| 4-APEBA | Aldehydes, Carboxylic Acids | Incorporates isotopic signature (bromine) for screening unknowns; extends capabilities of 4-APC. | LC-MS/MS | nih.gov |

| DCMH | Aldehydes | Chemoselective for aldehydes over ketones; can be used as a scavenger or tagging reagent. | Not specified | rsc.org |

| BODIPY-aminozide | Aldehydes | Pre-column derivatization for high sensitivity fluorescence detection in serum samples. | HPLC-Fluorescence | nih.gov |

| MNBDH | Unsaturated Aldehydes | Forms a single, stable product by altering pH after sampling, overcoming issues seen with DNPH. | HPLC | nih.gov |

| Girard Reagents | Carbonyl Metabolites | Enables selective capture and enrichment of carbonyls from complex biological samples via a solid-phase resin. | LC-MS | acs.org |

Integration of Microfluidics and Automation in Analytical Platforms

A major trend in analytical chemistry is the miniaturization of total analysis systems, leading to the development of Lab-on-a-Chip (LOC) and micro total analysis systems (µTAS). wikipedia.org These devices integrate sample preparation, separation, and detection into a single microchip, offering advantages like reduced sample and reagent consumption, faster analysis times, and portability. wikipedia.orgyoutube.com Research is actively focused on creating microfabricated gas chromatography (GC) systems and other LOC devices for the measurement of volatile organic compounds (VOCs), including aldehydes. wikipedia.orgresearchgate.netchromatographyonline.com

Microfluidic paper-based analytical devices (µPADs) represent a low-cost, disposable, and user-friendly approach for aldehyde determination. nih.govresearchgate.net One such device was developed for the non-invasive measurement of total aldehydes in saliva, based on the colorimetric reaction between aldehydes, 3-methyl-2-benzothiazolinone hydrazone (MBTH), and iron(III). nih.govgoogle.com These paper-based sensors are fabricated using simple techniques like wax printing and can provide semi-quantitative results through color intensity analysis, making them suitable for point-of-care testing and large-scale epidemiological studies. nih.govgoogle.com

Automation is another key trajectory, aimed at improving throughput and reducing variability associated with manual sample handling. drlogy.com Automated systems can be coupled with derivatization techniques for more efficient and reproducible analysis. drlogy.comacs.org For instance, the integration of a compact hybrid µ-GC column chip with a photoionization detector has led to a portable platform capable of detecting VOCs like benzene (B151609) and toluene (B28343) at ppb levels, with potential applications for analyzing aldehydes and ketones. rsc.org Such automated and miniaturized platforms are crucial for applications like indoor air monitoring and environmental analysis where rapid, on-site detection is necessary. rsc.orgmdpi.com

Table 2: Emerging Microfluidic and Automated Systems for Aldehyde Analysis

| Technology | Description | Key Features | Analyte/Sample Type | Reference |

|---|---|---|---|---|

| Lab-on-a-Chip (LOC) / µTAS | Miniaturized devices integrating multiple lab functions on a single chip. | Reduced sample volume, faster analysis, high-throughput screening, portability. | Volatile Organic Compounds (VOCs), including aldehydes. | wikipedia.orgresearchgate.net |

| Microfabricated GC (µ-GC) | Miniaturized gas chromatography systems, often incorporating microfabricated columns and detectors. | Compact, low power consumption, potential for field-portability. | VOCs, gasoline vapor, aldehydes, ketones. | chromatographyonline.comrsc.org |

| Microfluidic Paper-Based Analytical Device (µPAD) | Low-cost, disposable devices using paper as the substrate for fluidic transport and reactions. | Simple, non-invasive, suitable for point-of-care diagnostics and screening. | Total aldehydes in saliva. | nih.govresearchgate.netgoogle.com |

| Automated Derivatization Systems | Systems that automate the process of sample preparation, including derivatization, prior to analysis. | Increased efficiency, reduced human intervention, improved reproducibility. | Trace carbonyls. | drlogy.comacs.org |

Strategies for Mitigating Analytical Interferences and Enhancing Robustness

A significant challenge in the analysis of aldehydes using the DNPH method is the presence of analytical interferences and issues with method robustness. nih.govsae.org Background contamination from the DNPH cartridges themselves can be a major problem, especially when measuring low concentrations of carbonyls, as these background levels can be well above the instrument's limit of detection and vary between cartridges. sae.org

Chemical interferences from co-pollutants in air samples, such as ozone and nitrogen dioxide, are well-documented. These compounds can react with DNPH, forming products that may co-elute with the target aldehyde-hydrazones, leading to inaccurate quantification. Furthermore, the derivatization of unsaturated aldehydes like acrolein with DNPH can be problematic, as the initially formed hydrazones can be unstable and react further with excess reagent to form adducts, complicating quantification. nih.gov

Several strategies are being explored to mitigate these issues.

Method Optimization: Adjusting the pH immediately after sampling when using alternative reagents like N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) can lead to a single, stable reaction product for unsaturated aldehydes. nih.gov For DNPH methods, optimizing chromatographic conditions is crucial to separate target analytes from interfering peaks. nih.gov

Advanced Detection Techniques: The use of dual-wavelength UV detection can help identify interferences, as the ratio of absorbance at two different wavelengths (e.g., 360 nm and 300 nm) is characteristic for different groups of hydrazones and known interferents. nih.gov Coupling liquid chromatography with mass spectrometry (LC-MS) provides greater specificity and reduces interference by monitoring specific ion transitions. mdpi.comcreative-proteomics.com

Reagent Purification: Attempts have been made to purify DNPH solutions to reduce background levels of malondialdehyde (MDA), although this has proven difficult due to the similar polarities of the reagent and the MDA-DNPH derivative. nih.gov

Development of Robust Materials: For gas sensors, humidity can be a significant interference. Incorporating hydrophobic materials into molecularly imprinted polymers (MIPs) used in sensors is a strategy to prevent water vapor absorption and improve the reliability of hexanal (B45976) detection in humid conditions. researchgate.net

Interlaboratory comparisons have shown that while the DNPH method can be robust for many aldehydes, problem areas remain, particularly for the analysis of low concentrations of certain carbonyls and in the presence of interferents. nih.gov Enhancing robustness requires a multi-faceted approach, combining cleaner reagents, optimized reaction conditions, and more selective detection technologies. nih.govnih.gov

Q & A

Q. How does thermal stability impact long-term storage and experimental reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.